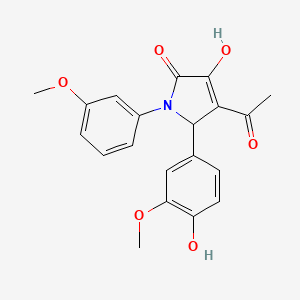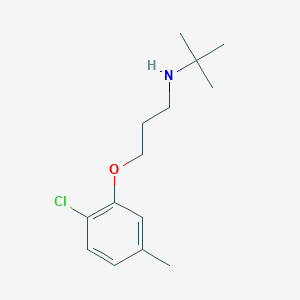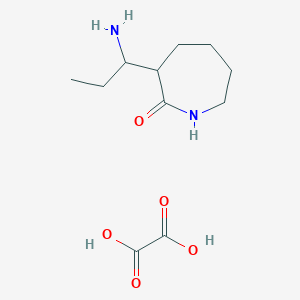![molecular formula C20H26O3 B4983232 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular diseases, including hypertension, heart failure, and angina. Carvedilol was first developed in the 1980s and has since become a widely prescribed medication due to its effectiveness and safety profile.
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. Carvedilol also has antioxidant properties, which can protect the heart from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects, including reducing heart rate, reducing blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. Carvedilol can also improve endothelial function and reduce the risk of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments, including its well-established safety profile, availability, and effectiveness in treating cardiovascular diseases. However, 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene has some limitations, including its potential to interact with other medications and its potential to cause adverse effects in some patients.
Orientations Futures
There are several future directions for 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene research, including investigating its potential use in cancer treatment, exploring its mechanism of action in more detail, and developing new formulations and delivery methods to improve its effectiveness and reduce side effects. Additionally, more research is needed to determine the optimal dosing and duration of this compound treatment for various cardiovascular diseases.
Méthodes De Synthèse
Carvedilol can be synthesized through a multistep process starting from 3-isopropylphenol. The first step involves the conversion of 3-isopropylphenol to 3-isopropylphenoxyacetic acid through a Grignard reaction. The second step involves the esterification of 3-isopropylphenoxyacetic acid with 2-methoxy-4-methylbenzyl alcohol to form the corresponding ester. The final step involves the reduction of the ester to 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
Carvedilol has been extensively studied in various scientific research applications, including in vitro studies, animal studies, and clinical trials. In vitro studies have shown that 1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene can inhibit the proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Animal studies have shown that this compound can reduce myocardial infarction size, improve cardiac function, and reduce cardiac fibrosis. Clinical trials have shown that this compound can reduce mortality and hospitalization rates in patients with heart failure.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)17-7-5-8-18(14-17)22-11-6-12-23-19-10-9-16(3)13-20(19)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPSIXAIELDFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)


